REACTION_CXSMILES
|
[C:1]([C:8]1[S:9][CH:10]=[CH:11][CH:12]=1)([C:3]1[S:7][CH:6]=[CH:5][CH:4]=1)=[O:2].[H-].C([Al+]CC(C)C)C(C)C>C(Cl)Cl>[S:7]1[CH:6]=[CH:5][CH:4]=[C:3]1[CH:1]([C:8]1[S:9][CH:10]=[CH:11][CH:12]=1)[OH:2] |f:1.2|
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
C(=O)(C1=CC=CS1)C=1SC=CC1
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].C(C(C)C)[Al+]CC(C)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
6.5 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-40 °C
|
Type
|
CUSTOM
|
Details
|
The reaction is stirred at -40° C. for 2.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
quenched by the slow addition of 10 mL of methanol
|
Type
|
TEMPERATURE
|
Details
|
The mixture is warmed to room temperature
|
Type
|
ADDITION
|
Details
|
poured into 100 mL of saturated aqueous sodium tartrate
|
Type
|
EXTRACTION
|
Details
|
The aqueous solution is extracted with several portions of methylene chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
WASH
|
Details
|
Chromatography on silica gel, eluting with a 1:2 mixture of ethyl acetate to hexane
|
Reaction Time |
2.5 h |
Name
|
|
Type
|
product
|
Smiles
|
S1C(=CC=C1)C(O)C=1SC=CC1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 54% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |